3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the class of benzo[d]oxazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Attachment of the fluorophenyl group:
Formation of the oxopropyl linker: The final step involves the attachment of the oxopropyl group to the benzo[d]oxazole core, which can be achieved through a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogenated compounds, organometallic reagents, and acids or bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or neurodegeneration, thereby reducing the production of pro-inflammatory mediators or protecting neurons from damage.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-aminophenyl)piperazin-1-yl)benzo[d]oxazole: This compound has additional piperazine and aminophenyl groups, which may confer different pharmacological properties.
Uniqueness
3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness may result in distinct pharmacological effects and applications compared to similar compounds. For example, the presence of the fluorophenyl group may enhance its binding affinity to certain molecular targets, while the oxopropyl linker may influence its metabolic stability and bioavailability.
Properties
IUPAC Name |
3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-15-5-1-2-6-16(15)22-11-13-23(14-12-22)19(25)9-10-24-17-7-3-4-8-18(17)27-20(24)26/h1-8H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMKBKFYKPSPGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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